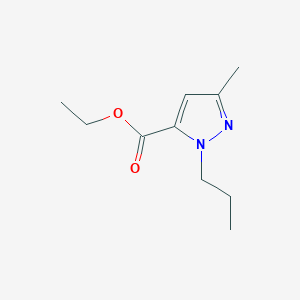

ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

CAS No.: 39658-15-6

Cat. No.: VC7204178

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39658-15-6 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 |

| IUPAC Name | ethyl 5-methyl-2-propylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O2/c1-4-6-12-9(7-8(3)11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 |

| Standard InChI Key | OPDLMFFGOHZYEK-UHFFFAOYSA-N |

| SMILES | CCCN1C(=CC(=N1)C)C(=O)OCC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate, reflecting its substitution pattern on the pyrazole ring. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Key structural elements include:

-

A methyl group (-CH₃) at the 3-position of the ring.

-

A propyl group (-CH₂CH₂CH₃) at the 1-position.

-

An ethyl ester (-COOCH₂CH₃) at the 5-position.

The molecular structure is represented by the canonical SMILES string CCCC1=NN(C(=C1C)C(=O)OCC)C, which encodes the connectivity and stereochemical arrangement of atoms .

Key Identifiers and Synonyms

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 39658-15-6 | ChemSrc |

| Molecular Formula | C₁₀H₁₆N₂O₂ | PubChem |

| Molecular Weight | 196.246 g/mol | ChemSrc |

| Exact Mass | 196.121185 g/mol | ChemSrc |

| Synonyms | MFCD08700633 | ChemSrc |

Physical and Chemical Properties

Thermodynamic and Bulk Properties

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate exhibits the following physical properties :

| Property | Value | Method/Notes |

|---|---|---|

| Density | 1.1 ± 0.1 g/cm³ | Experimental (predicted) |

| Boiling Point | 290.4 ± 20.0 °C | At 760 mmHg |

| Flash Point | 129.5 ± 21.8 °C | Closed-cup method |

| Vapor Pressure | 0.0 ± 0.6 mmHg | At 25°C |

| Refractive Index | 1.515 | - |

The compound’s low vapor pressure suggests limited volatility at ambient temperatures, making it suitable for applications requiring thermal stability. Its moderate boiling point aligns with typical pyrazole esters, which often undergo decomposition at elevated temperatures.

Solubility and Partition Coefficients

While experimental solubility data are scarce, the logP value of 2.00 indicates moderate lipophilicity, favoring solubility in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane . This property is critical for its utility in synthetic organic chemistry, where it may serve as an intermediate in reactions requiring phase-transfer conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are indispensable for verifying the substitution pattern of the pyrazole ring. Key spectral features include:

-

Ethyl ester protons: A quartet near δ 4.2 ppm (J = 7.1 Hz) for the methylene (-CH₂-) group and a triplet near δ 1.3 ppm for the terminal methyl (-CH₃) group.

-

Pyrazole ring protons: A singlet for the methyl group at δ 2.5 ppm and multiplet signals for the propyl chain between δ 0.9–1.7 ppm.

-

Carbonyl carbon: A signal near δ 165 ppm in the ¹³C NMR spectrum .

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) typically reveals a prominent [M+H]+ ion at m/z 196.121, consistent with the molecular formula C₁₀H₁₆N₂O₂. Fragmentation patterns may include loss of the ethyl ester group (-46 Da) and subsequent cleavage of the propyl chain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume